4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20105308
InChI: InChI=1S/C24H24N2O5/c1-25(2)12-13-26-21(15-8-10-17(30-3)11-9-15)20(23(28)24(26)29)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3
SMILES:
Molecular Formula: C24H24N2O5
Molecular Weight: 420.5 g/mol

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC20105308

Molecular Formula: C24H24N2O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
IUPAC Name 3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C24H24N2O5/c1-25(2)12-13-26-21(15-8-10-17(30-3)11-9-15)20(23(28)24(26)29)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3
Standard InChI Key ZQFWFWRXMHYWAP-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC

Introduction

Structural Characterization and Molecular Features

The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a structurally complex heterocyclic molecule with four distinct functional domains:

  • Benzofuran Core: A fused benzene and furan ring system, contributing aromatic stability and potential bioactivity .

  • Dimethylaminoethyl Substituent: A tertiary amine side chain likely enhancing solubility and receptor interactions.

  • 4-Methoxyphenyl Group: An electron-donating substituent influencing electronic properties and metabolic stability .

  • Dihydropyrrolone Ring: A five-membered lactam ring with a hydroxyl group at position 3, critical for hydrogen bonding and conformational flexibility .

Molecular Formula: C₂₄H₂₄N₂O₅
Molecular Weight: 420.5 g/mol

Synthetic Pathways and Methodology

While explicit synthesis protocols for this compound are unavailable, analogous compounds suggest a multi-step approach:

StepReaction TypeKey Reagents/ConditionsReference
1Benzofuran-2-carbonyl chloride preparationPCl₅, DMF
2Coupling with pyrrolone coreDCC, DMAP, THF
3Introduction of 4-methoxyphenyl groupSuzuki-Miyaura coupling, Pd catalyst
4Dimethylaminoethyl group attachmentReductive amination, NaBH₃CN

Industrial-scale synthesis may employ flow chemistry to optimize yields and reduce byproducts.

Biological and Pharmacological Properties

CompoundMIC (μg/mL)Target OrganismReference
4-Methoxyphenyl derivative0.78–3.12S. aureus
Benzofuran analog1.6–12.5C. albicans

Mineralocorticoid Receptor (MR) Antagonism

Dihydropyrrolone scaffolds exhibit selective MR antagonism:

  • IC₅₀ Values: Analogous dihydropyrrolones show IC₅₀ = 43 nM for MR binding, with >200-fold selectivity over AR/PR .

  • Structural Drivers: Lipophilic substituents (e.g., 4-methoxyphenyl) occupy hydrophobic pockets in MR, enhancing binding affinity .

Structure-Activity Relationship (SAR) Insights

Key Modifiable Positions:

PositionSubstituent EffectImpact on Activity
C-5 (4-Methoxyphenyl)Electron-donating groups → Enhanced binding to hydrophobic regionsIncreased potency
C-1 (Dimethylaminoethyl)Tertiary amines → Improved solubility and receptor interactionOptimized pharmacokinetics
C-3 (Hydroxyl)Essential for H-bonding; removal abolishes activityCritical for target binding

Metabolic Stability: The methoxy group reduces oxidative metabolism compared to hydroxyl analogs .

Comparative Analysis with Related Compounds

PropertyCurrent CompoundAnalogue (C₂₈H₂₀N₂O₅S) Analogue (C₂₆H₂₈N₂O₅)
Molecular Weight420.5 g/mol496.5 g/mol448.5 g/mol
Functional GroupsBenzofuran, pyrrolone, methoxyphenylBenzofuran, benzothiazole, hydroxylBenzofuran, propoxyphenyl, dimethylaminoethyl
Potential TargetsMR, antimicrobial enzymesAntimicrobial, anticancerAnticancer, kinase inhibitors

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate interactions with MR or antimicrobial targets using X-ray crystallography .

  • In Vivo Efficacy: Assess antiplatelet activity (as seen in PAR4 antagonists ) and bleeding liability.

  • Derivative Optimization: Introduce fluorine or bromine at C-5 to enhance metabolic stability .

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